molecular formula C27H29N5O3 B2693999 3-(2-methoxyethyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one CAS No. 1251638-67-1

3-(2-methoxyethyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one

Cat. No. B2693999
CAS RN: 1251638-67-1
M. Wt: 471.561
InChI Key: XFDMEDDPIJLLGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-methoxyethyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C27H29N5O3 and its molecular weight is 471.561. The purity is usually 95%.
BenchChem offers high-quality 3-(2-methoxyethyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-methoxyethyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Anti-inflammatory Applications

Research into pyrazolopyrimidines derivatives, such as those involving similar structural motifs to the compound , has shown promising anticancer and anti-5-lipoxygenase activities. For instance, a study by Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives that were evaluated for their cytotoxic activities against cancer cell lines and their ability to inhibit 5-lipoxygenase, an enzyme involved in inflammatory processes. This research underscores the potential of pyrazolopyrimidines in developing new therapeutic agents for cancer and inflammation (Rahmouni et al., 2016).

Analgesic Properties

Another area of interest is the development of compounds with analgesic properties. Malinka et al. (2005) synthesized a series of pyrroledicarboximides, closely related to pyrazolopyrimidines, demonstrating potential analgesic activity in animal models. This suggests that derivatives of the pyrrolopyrimidinone family, including the compound of interest, may possess useful analgesic properties, contributing to pain management research (Malinka et al., 2005).

Anticonvulsant Agent Development

The compound has also been mentioned in the context of anticonvulsant drug development. Severina et al. (2021) explored a novel anticonvulsant agent, "Epimidin," which shares structural similarities with the compound of interest, highlighting the potential of such compounds in the treatment of epilepsy and related neurological conditions (Severina et al., 2021).

Tuberculostatic Activity

Furthermore, compounds within the pyrazolopyrimidine class have been investigated for their tuberculostatic activity. Foks et al. (2004) studied derivatives showing promise in vitro against tuberculosis, indicating the potential for the compound of interest or its derivatives in treating bacterial infections (Foks et al., 2004).

Nootropic Agents and Neuroprotective Effects

Research into nootropic agents has also seen the synthesis of related compounds, suggesting potential applications in enhancing cognitive functions and offering neuroprotective benefits. Valenta et al. (1994) synthesized 1,4-disubstituted 2-oxopyrrolidines and related compounds, indicating the broader interest in pyrrolopyrimidinone derivatives for cognitive enhancement and protection against neurological damage (Valenta et al., 1994).

properties

IUPAC Name

3-(2-methoxyethyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-7-phenylpyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5O3/c1-35-17-16-31-20-28-25-23(21-8-4-2-5-9-21)18-32(26(25)27(31)34)19-24(33)30-14-12-29(13-15-30)22-10-6-3-7-11-22/h2-11,18,20H,12-17,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDMEDDPIJLLGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-methoxyethyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.